2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoindolinone, a benzofuran, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of a phenol derivative with an appropriate aldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the isoindolinone, benzofuran, and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the isoindolinone moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring might yield benzofuran-2,3-dione derivatives, while reduction of the isoindolinone could produce isoindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The isoindolinone moiety could interact with nucleophilic sites, while the benzofuran and thiazole rings might engage in π-π stacking or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)acetamide: Lacks the benzofuran and thiazole moieties, making it less complex and potentially less versatile.
N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide: Lacks the isoindolinone moiety, which might reduce its biological activity.
2-(1,3-Dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide: Lacks the benzofuran moiety, which could affect its chemical reactivity and biological interactions.
Uniqueness
The uniqueness of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide lies in its combination of three distinct functional groups, each contributing to its overall chemical and biological properties
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-2-30-17-9-5-6-13-10-18(31-20(13)17)16-12-32-23(24-16)25-19(27)11-26-21(28)14-7-3-4-8-15(14)22(26)29/h3-10,12H,2,11H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMASUTXSTHJHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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